molecular formula C17H15N3O2S2 B12193888 3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12193888
M. Wt: 357.5 g/mol
InChI Key: IBJMSPZZFBKBDT-PTNGSMBKSA-N
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Description

3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of morpholine, quinoline, and thiazolidinone moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of Quinolylmethylene Group: The quinoline derivative can be introduced through a condensation reaction with an aldehyde or ketone.

    Morpholine Substitution: The morpholine group can be added via nucleophilic substitution or through a Mannich reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the morpholine or quinoline groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their diverse biological activities.

    Quinoline Derivatives: Widely studied for their antimicrobial and anticancer properties.

    Morpholine Containing Compounds: Used in medicinal chemistry for their pharmacological effects.

Uniqueness

3-Morpholin-4-yl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of morpholine, quinoline, and thiazolidinone moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

(5Z)-3-morpholin-4-yl-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3O2S2/c21-16-15(24-17(23)20(16)19-7-9-22-10-8-19)11-12-5-6-18-14-4-2-1-3-13(12)14/h1-6,11H,7-10H2/b15-11-

InChI Key

IBJMSPZZFBKBDT-PTNGSMBKSA-N

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S

Origin of Product

United States

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